molecular formula C14H19NS B12683120 2-Heptylbenzothiazole CAS No. 69938-51-8

2-Heptylbenzothiazole

Cat. No.: B12683120
CAS No.: 69938-51-8
M. Wt: 233.37 g/mol
InChI Key: SJZWEHXSUIPACF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 2-Heptylbenzothiazole, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and economical methods. One such method includes the coupling of o-aminothiophenols with gem-dibromomethylarenes in the presence of a catalytic amount of molecular iodine, tert-butoxide, and pyridine under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

2-Heptylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothiazoles.

Scientific Research Applications

2-Heptylbenzothiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Heptylbenzothiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Heptylbenzothiazole include:

Uniqueness

This compound is unique due to its specific heptyl substitution, which can influence its chemical properties and biological activities. This substitution can affect its solubility, reactivity, and interactions with biological targets, making it distinct from other benzothiazole derivatives.

Properties

CAS No.

69938-51-8

Molecular Formula

C14H19NS

Molecular Weight

233.37 g/mol

IUPAC Name

2-heptyl-1,3-benzothiazole

InChI

InChI=1S/C14H19NS/c1-2-3-4-5-6-11-14-15-12-9-7-8-10-13(12)16-14/h7-10H,2-6,11H2,1H3

InChI Key

SJZWEHXSUIPACF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NC2=CC=CC=C2S1

melting_point

101 °C

physical_description

Solid

Origin of Product

United States

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